molecular formula C17H18N2O2 B5731421 N-[3-(acetylamino)phenyl]-3-phenylpropanamide

N-[3-(acetylamino)phenyl]-3-phenylpropanamide

Cat. No. B5731421
M. Wt: 282.34 g/mol
InChI Key: QNJBPHIWVYVTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-3-phenylpropanamide, also known as NAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 310.4 g/mol. In

Scientific Research Applications

Biochemical Research

N-[3-(acetylamino)phenyl]-3-phenylpropanamide: is utilized in biochemical research to study enzyme-substrate interactions. It serves as a model compound to understand the binding mechanisms of acyl-adenylates by fatty acid-AMP ligase (FAAL), which is crucial for the formation of various functional natural products .

Pharmaceutical Development

This compound is explored for its potential in pharmaceutical development due to its structural similarity to N-acyl amino acids (NAAAs). NAAAs are recognized for their roles in neuroprotection, analgesic, and anti-inflammatory activities, which makes SMR000141746 a candidate for drug synthesis and design .

properties

IUPAC Name

N-(3-acetamidophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13(20)18-15-8-5-9-16(12-15)19-17(21)11-10-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJBPHIWVYVTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-3-phenylpropanamide

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